molecular formula C12H10O3S B2969435 3-[(Phenylthio)methyl]-2-furoic acid CAS No. 878465-81-7

3-[(Phenylthio)methyl]-2-furoic acid

Cat. No.: B2969435
CAS No.: 878465-81-7
M. Wt: 234.27
InChI Key: YCGOMTXSMKAZBN-UHFFFAOYSA-N
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Description

3-[(Phenylthio)methyl]-2-furoic acid is a substituted furoic acid derivative characterized by a phenylthioether (-SPh) group attached via a methylene bridge to the 3-position of the furan ring. The core 2-furoic acid moiety (, compound 27) is a five-membered heterocyclic carboxylic acid, which is modified here with a sulfur-containing substituent. Such modifications are common in medicinal chemistry to modulate bioavailability, reactivity, and target interactions .

Properties

IUPAC Name

3-(phenylsulfanylmethyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c13-12(14)11-9(6-7-15-11)8-16-10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGOMTXSMKAZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=C(OC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylthio)methyl]-2-furoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Phenylthio)methyl]-2-furoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(Phenylthio)methyl]-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function or activity. The furoic acid moiety can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Formula Key Properties Evidence Source
3-[(Phenylthio)methyl]-2-furoic acid -CH₂-SPh C₁₂H₁₀O₃S Moderate acidity, lipophilic Inferred
3-Methyl-2-furoic acid -CH₃ C₆H₆O₃ Higher solubility in polar solvents
FC3 () -C₆H₄-CF₃ C₁₂H₇F₃O₃ High acidity (pKa ~2.5), fluorinated
QV-4491 () -CH₂-SO₂-(2-MeBz) C₁₄H₁₄O₅S Oxidized sulfur, high polarity

Research Findings and Trends

  • Electronic Effects : Sulfur-containing substituents (-SPh, -SO₂-) modulate electron density on the furan ring, altering reactivity and interaction with biological targets .
  • Metabolic Pathways : Thioethers are prone to oxidative metabolism (e.g., to sulfoxides), whereas sulfones and fluorinated groups resist degradation .
  • Structure-Activity Relationships (SAR) : Lipophilic groups like -SPh improve blood-brain barrier penetration, while polar groups (e.g., -SO₂-) enhance aqueous solubility .

Biological Activity

3-[(Phenylthio)methyl]-2-furoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furoic acid moiety substituted with a phenylthio group. This structural configuration is significant as it may influence the compound's reactivity and biological interactions.

Biological Activities

1. Anticancer Activity

Research indicates that compounds related to this compound exhibit anticancer properties. For instance, derivatives of furoic acid have been studied for their ability to inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation and survival. Inhibiting PI3K can lead to reduced tumor growth and improved outcomes in various cancers, including breast and colon cancer .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular diseases. Preliminary studies suggest that phenylthio derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

3. Antibacterial Properties

The antibacterial activity of compounds similar to this compound has been documented. For example, studies on related furoic acid derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that these compounds may serve as leads for developing new antibacterial agents .

Data Table: Summary of Biological Activities

Activity Description References
AnticancerInhibition of PI3K leading to reduced tumor growth
Anti-inflammatoryModulation of inflammatory pathways
AntibacterialEffective against various bacterial strains

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of various furoic acid derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation in vitro. The mechanism was linked to the downregulation of PI3K/Akt signaling pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of phenylthio derivatives showed that treatment with this compound reduced the levels of pro-inflammatory cytokines in cellular models. This suggests a promising avenue for its use in managing inflammatory diseases.

Research Findings

Several research articles have focused on the synthesis and biological evaluation of furoic acid derivatives. These studies emphasize the importance of structural modifications in enhancing biological activity:

  • Synthesis and Evaluation: The synthesis of phenylthio derivatives has been linked to enhanced biological activities, providing insights into structure-activity relationships (SAR) that could guide future drug development efforts .
  • Molecular Docking Studies: Computational studies have demonstrated favorable binding interactions between this compound and target proteins involved in cancer progression and inflammation, further supporting its therapeutic potential .

Q & A

Q. What advanced computational models predict the bioactivity or environmental fate of this compound?

  • Methodology : Run molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., enzymes). Combine with QSAR models to estimate biodegradation or toxicity .
  • Validation : Compare in silico predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .

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